molecular formula C19H22N2O4 B2671609 tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 865612-62-0

tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2671609
CAS No.: 865612-62-0
M. Wt: 342.395
InChI Key: DPUOKTNKCXIURH-UHFFFAOYSA-N
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Description

tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound from the 4H-pyran class, recognized for its utility in advanced research and development. This compound is part of a broader family of polyfunctional 4H-pyran derivatives that are typically synthesized via efficient, one-pot multicomponent reactions, which are valued in green chemistry for minimizing waste . The specific tert-butyl ester variant has been referenced in crystallographic studies, highlighting the interest in its solid-state properties . Researchers investigate this class of compounds for its potential as a versatile organic intermediate . A key area of application is in the development of novel antioxidants, particularly for fuels. Structurally similar ethyl ester analogues have been demonstrated to act as multifunctional antioxidants, effectively inhibiting oxidation by reacting with peroxide radicals and catalytically decomposing hydroperoxides . The 4-aryl substituent, in this case a 4-methoxyphenyl group, is a critical structural feature that influences this activity . Furthermore, the scaffold is of significant interest in medicinal chemistry research. Analogous compounds containing the 4H-pyran core are explored for their antibacterial properties, with structure-activity relationship (SAR) studies indicating that substituents at key positions on the ring are crucial for biological activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the relevant safety data sheet before use.

Properties

IUPAC Name

tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-11-15(18(22)25-19(2,3)4)16(14(10-20)17(21)24-11)12-6-8-13(23-5)9-7-12/h6-9,16H,21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUOKTNKCXIURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of a catalyst such as meglumine . This one-pot synthesis method is efficient and yields high purity products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Meglumine, thiourea dioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Its cyano and amino groups play a crucial role in its reactivity, allowing it to form stable complexes with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aryl Group

The 4-methoxyphenyl group in the target compound can be replaced with other aryl substituents, altering electronic and steric properties:

Compound Aryl Substituent Key Effects References
tert-Butyl 6-amino-5-cyano-4-(1-naphthyl)-2-methyl-4H-pyran-3-carboxylate 1-Naphthyl Increased aromatic bulk enhances π-π stacking but reduces solubility. Crystal structures show distinct packing due to naphthyl planarity .
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate 3-Fluorophenyl Electron-withdrawing fluorine increases polarity and potential hydrogen-bonding interactions. Bioavailability may differ due to enhanced metabolic stability .
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 2-Methoxyphenyl Ortho-substitution induces steric hindrance, potentially distorting the pyran ring conformation. NMR data (δ 3.74 ppm for OCH₃) confirm substituent position .

Ester Group Modifications

The tert-butyl ester group significantly impacts physicochemical properties compared to smaller esters:

Compound Ester Group Key Effects References
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate Ethyl Lower molecular weight (MW = 314.34 vs. tert-butyl’s ~362.4) and higher solubility in polar solvents. ¹H-NMR shows triplet for CH₂CH₃ (δ 1.31–1.35 ppm) .
Allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate Allyl Increased reactivity due to unsaturated ester; potential for post-synthetic modifications. Crystallographic studies reveal planar allyl geometry .

Heterocyclic and Hybrid Derivatives

Hybrid structures with fused heterocycles exhibit divergent pharmacological profiles:

Compound Structural Feature Key Effects References
Ethyl 6-amino-5-cyano-4-(1,3-diphenylpyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate Pyrazole substituent Enhanced rigidity and potential kinase inhibition due to pyrazole’s coordination capacity. Synthesized via MCRs with triethylamine .
Zinc(II) complexes with 2-ethyl-3-hydroxy-4H-pyran-4-thione Metal coordination Chelation with Zn(II) modifies electronic properties, enabling applications in catalysis or materials science .

Solubility and Lipophilicity

  • tert-Butyl derivative : Higher logP due to the bulky tert-butyl group, favoring membrane permeability but reducing aqueous solubility .
  • Ethyl analogs: Lower logP values enhance solubility in ethanol or DMSO, making them preferable for in vitro assays .

Biological Activity

Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a member of the pyran class of heterocyclic compounds, notable for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.29 g/mol
Key Functional Groups Amino, cyano, methoxyphenyl

The presence of these functional groups contributes to its reactivity and biological activity, enabling it to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines aldehydes, malononitrile, and β-ketoesters in the presence or absence of catalysts. This method allows for the efficient construction of the pyran framework while maintaining high yields.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyran compounds can inhibit cancer cell proliferation. For instance, similar compounds have been tested for their ability to induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity by modulating inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.

The biological effects of this compound are believed to arise from its interactions with specific molecular targets:

  • Enzyme Inhibition : The amino and cyano groups can interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The methoxyphenyl group may facilitate binding to receptors involved in cell signaling pathways, influencing cellular responses.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyran derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting its potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its ability to modulate inflammatory cytokine production in vitro. Results showed a marked decrease in pro-inflammatory cytokines upon treatment, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, and what are their key methodological considerations?

The compound is synthesized via multicomponent reactions (MCRs) . A common approach involves reacting substituted benzaldehydes, malononitrile, and ethyl acetoacetate in the presence of a base like triethylamine (Et₃N) under reflux conditions . For example:

  • Method : Mix 4-methoxybenzaldehyde, malononitrile, and ethyl acetoacetate in CH₂Cl₂ with Et₃N. Reflux for 4–6 hours. Isolate the product via column chromatography (yield: ~70–85%) .
  • Critical Parameters : Solvent polarity, catalyst/base selection, and reaction time significantly impact yield. Water-mediated MCRs offer eco-friendly alternatives but may require longer reaction times .

Q. How is this compound characterized spectroscopically, and what are the diagnostic NMR signals?

1H/13C-NMR in DMSO-d₆ reveals key structural features:

  • 1H-NMR :
  • δ 6.83 ppm (2H, NH₂, s) confirms the amino group.
  • δ 3.74 ppm (3H, OCH₃, s) for the 4-methoxyphenyl substituent.
  • δ 1.31–1.35 ppm (3H, CH₃, t) from the ethyl ester .
    • 13C-NMR :
  • δ 164.92 ppm (C=O of ester), δ 159.20 ppm (C-O of methoxy group) .
    FT-IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers at room temperature (20–25°C) in a dry, dark environment to prevent hydrolysis of the tert-butyl ester or methoxy group oxidation. Avoid exposure to strong acids/bases and humidity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what catalytic systems show promise?

Catalyst Screening :

CatalystSolventYield (%)Reaction Time (h)
Et₃NCH₂Cl₂756
Fe₃O4@NFC@Co(II)*H₂O884
PiperidineEthanol688
*Biocompatible core/shell catalysts (e.g., Fe₃O4@NFC@Co(II)) enhance recyclability and reduce environmental impact .
Optimization Strategies :
  • Use microwave-assisted synthesis to reduce time (e.g., 30 minutes at 100°C).
  • Employ ionic liquids as green solvents to improve regioselectivity .

Q. What mechanistic insights explain the formation of the 4H-pyran core in this compound?

The reaction proceeds via a Knoevenagel-Michael-cyclocondensation cascade :

  • Knoevenagel : Malononitrile and aldehyde form an α,β-unsaturated nitrile.
  • Michael Addition : Ethyl acetoacetate attacks the nitrile’s β-position.
  • Cyclocondensation : Intramolecular cyclization yields the 4H-pyran ring . Key Evidence : DFT calculations and intermediate isolation studies support this pathway .

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?

  • Case Study : A retracted study reported δ 4.44 ppm for the pyran CH group , while independent work observed δ 4.24 ppm .
  • Resolution :

Validate assignments via 2D NMR (HSQC, HMBC) to resolve overlapping signals.

Cross-check with X-ray crystallography (e.g., SHELX-refined structures) .

Use deuterated solvents consistently to avoid solvent-induced shifts.

Methodological Recommendations

  • X-Ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) .
  • Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation.
  • Data Reproducibility : Report solvent purity, spectrometer frequencies (e.g., 400 MHz vs. 500 MHz), and calibration standards.

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